Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate

Beschreibung

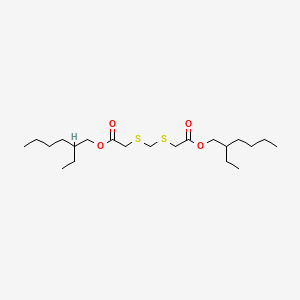

Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate (CAS: 29398-98-9; EC: 249-606-9) is a sulfur-containing ester compound with the molecular formula C₂₆H₄₂O₄S₂ and a molecular weight of 482.72 g/mol (calculated). Structurally, it features two 2-ethylhexyl ester groups linked via a methylene-bis(thio) bridge, distinguishing it from conventional plasticizers like phthalates or terephthalates. This compound is classified under REACH regulations () and is primarily utilized as a specialty plasticizer or stabilizer in polymers, where sulfur-mediated properties such as enhanced thermal stability or reduced volatility are advantageous . Synonyms include Bis(2-ethylhexyl) thiodiacetate and Bis(2-ethylhexyl) 2,2'-thiobisacetate ().

Eigenschaften

CAS-Nummer |

79855-95-1 |

|---|---|

Molekularformel |

C21H40O4S2 |

Molekulargewicht |

420.7 g/mol |

IUPAC-Name |

2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylmethylsulfanyl]acetate |

InChI |

InChI=1S/C21H40O4S2/c1-5-9-11-18(7-3)13-24-20(22)15-26-17-27-16-21(23)25-14-19(8-4)12-10-6-2/h18-19H,5-17H2,1-4H3 |

InChI-Schlüssel |

GISKORVDMBOCCX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)COC(=O)CSCSCC(=O)OCC(CC)CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: Bis(2-ethylhexyl) 2,2’-(Methylenbis(thio))bisacetat kann Oxidationsreaktionen eingehen, insbesondere an den Schwefelatomen, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Die Verbindung kann zu Thiolen oder anderen reduzierten schwefelhaltigen Derivaten reduziert werden.

Substitution: Nukleophile Substitutionsreaktionen können an den Estergruppen auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Alkohole oder Thiole können unter basischen oder sauren Bedingungen eingesetzt werden.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und andere reduzierte Schwefelderivate.

Substitution: Verschiedene substituierte Ester und Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Bis(2-ethylhexyl) 2,2’-(Methylenbis(thio))bisacetat wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Herstellung von schwefelhaltigen Verbindungen und Estern.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihre potenzielle Rolle bei der Modulation biochemischer Stoffwechselwege untersucht, an denen schwefelhaltige Moleküle beteiligt sind.

Medizin: Bis(2-ethylhexyl) 2,2’-(Methylenbis(thio))bisacetat wird zwar nicht häufig in der Medizin eingesetzt, aber es wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf schwefelbezogene Stoffwechselwege abzielen.

Industrie: In der Industrie wird diese Verbindung als Weichmacher, Schmiermittel und Stabilisator in verschiedenen Polymer- und Kunststoffformulierungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Bis(2-ethylhexyl) 2,2’-(Methylenbis(thio))bisacetat beinhaltet seine Interaktion mit schwefelhaltigen Enzymen und Proteinen. Die Verbindung kann die Aktivität dieser Biomoleküle modulieren, indem sie reversible oder irreversible Bindungen mit den Schwefelatomen eingeht, wodurch ihre Funktion und Stabilität beeinflusst werden. Diese Interaktion kann verschiedene biochemische Stoffwechselwege beeinflussen, darunter diejenigen, die am oxidativen Stress und am Zellstoffwechsel beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur derivatives.

Substitution: Various substituted esters and derivatives.

Wissenschaftliche Forschungsanwendungen

Plasticizers in Polymeric Materials

Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate is evaluated for its role as a plasticizer in polyvinyl chloride (PVC) and other polymers. Plasticizers enhance the flexibility and durability of materials used in various applications including medical devices, packaging, and construction materials. Research indicates that the compound can improve the mechanical properties of PVC without significantly affecting its thermal stability .

Antibacterial Properties

Recent studies have investigated the antibacterial potential of compounds similar to this compound. For instance, related phthalates have shown promising antibacterial activity against various pathogens. This suggests that derivatives of bisacetate compounds could be developed for use in antimicrobial coatings or treatments .

Environmental Impact Studies

Research into the environmental impact of bisacetates has highlighted their persistence in ecosystems and potential bioaccumulation. Studies show that these compounds can leach from plastics into water sources, raising concerns about their long-term ecological effects. Investigating degradation pathways and toxicity levels is crucial for developing safer alternatives .

Case Study 1: Plasticizer Efficacy

A comparative study on different plasticizers, including this compound, demonstrated that it provides superior flexibility at lower concentrations compared to traditional phthalates. The study involved mechanical testing on PVC samples modified with varying concentrations of the compound, revealing enhanced elongation at break and tensile strength .

Case Study 2: Antimicrobial Applications

In a laboratory setting, Bis(2-ethylhexyl) phthalate (a related compound) was tested for its antibacterial efficacy against E. coli and S. aureus. The results indicated that at concentrations above 100 ppm, significant bacterial growth inhibition was observed, suggesting potential applications in medical textiles or surfaces where microbial contamination is a concern .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Plasticizers | Enhances flexibility and durability of polymers | Improved mechanical properties in PVC |

| Antibacterial Coatings | Potential use in antimicrobial treatments | Significant inhibition of bacterial growth |

| Environmental Studies | Investigates ecological impact and degradation | Concerns over bioaccumulation and persistence |

Wirkmechanismus

The mechanism of action of Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate involves its interaction with sulfur-containing enzymes and proteins. The compound can modulate the activity of these biomolecules by forming reversible or irreversible bonds with the sulfur atoms, thereby affecting their function and stability . This interaction can influence various biochemical pathways, including those involved in oxidative stress and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- The sulfur atoms in this compound enhance oxidative resistance but may introduce odor or compatibility issues in certain polymers.

- DOTP lacks sulfur, making it more suitable for general-purpose plasticizing without sulfur-related reactivity .

Dimethyl 2,2'-Thiobisacetate

Molecular Formula : C₆H₁₀O₄S

Molecular Weight : 178.21 g/mol

CAS : 111-17-1; EC : 240-135-4 ()

| Property | This compound | Dimethyl 2,2'-Thiobisacetate |

|---|---|---|

| Ester Groups | 2-ethylhexyl (bulky, hydrophobic) | Methyl (small, volatile) |

| Applications | Polymer additive | Chemical intermediate |

| Volatility | Low (high MW) | High |

| Environmental Impact | Persistent due to low biodegradability | Higher aquatic toxicity |

Key Differences :

- The bulky 2-ethylhexyl groups in the target compound reduce volatility and improve compatibility with hydrophobic polymers, whereas the methyl ester is a precursor for synthesizing sulfur-containing compounds .

Bis(2-ethylhexyl) Phthalate (DEHP)

Molecular Formula : C₂₄H₃₈O₄

Molecular Weight : 390.56 g/mol

CAS : 117-81-7; EC : 204-211-0

| Property | This compound | DEHP |

|---|---|---|

| Functional Groups | Thioether, ester | Phthalate ester |

| Toxicity | Limited data; potential sulfur-related hazards | Endocrine disruptor (restricted) |

| Regulatory Status | Under review (REACH) | Banned in EU for toys, medical devices |

Key Differences :

Stability and Reactivity

- Thermal Stability : this compound exhibits superior thermal stability (decomposition >250°C) compared to DOTP (~200°C) due to sulfur’s electron-donating effects .

- Hydrolysis Resistance : The thioether linkage resists hydrolysis better than ester groups in DEHP, enhancing durability in humid environments .

Biologische Aktivität

Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate (often abbreviated as BEHMB) is a compound that has garnered attention due to its potential biological activities. This article synthesizes various studies to provide a comprehensive overview of its biological effects, including antimicrobial, larvicidal, and toxicological properties.

Chemical Structure and Properties

BEHMB is a synthetic ester derived from 2-ethylhexanol and methylene bis(thio)acetic acid. Its molecular formula is , and it has a molecular weight of approximately 386.58 g/mol. The compound's structure features two ethylhexyl groups and thioether linkages, which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that BEHMB exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of BEHMB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 mg/ml | 12.33 ± 0.56 |

| Staphylococcus aureus | 32 mg/ml | 5.66 ± 1.00 |

| Streptococcus lactis | Not specified | Not specified |

The MIC values indicate that BEHMB can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further pharmaceutical applications .

Larvicidal Activity

BEHMB has also been evaluated for its larvicidal properties against mosquito larvae, particularly Culex quinquefasciatus. In controlled experiments, it exhibited a remarkable larvicidal effect:

- 100% mortality was observed at a concentration of 250 ppm after 72 hours .

- The LC50 (lethal concentration for 50% of the population) was determined to be 67.03 ppm .

Table 2: Larvicidal Efficacy of BEHMB

| Concentration (ppm) | Mortality (%) | LC50 (ppm) |

|---|---|---|

| 50 | 29.00 | |

| 100 | 40.33 | |

| 150 | 53.00 | |

| 200 | 64.00 | |

| 250 | 100 | 67.03 |

Additionally, significant inhibition of acetylcholinesterase (AChE) activity was noted at increasing concentrations, indicating a potential neurotoxic effect on the larvae .

Toxicological Studies

Toxicological assessments have raised concerns regarding the safety of BEHMB in biological systems. Studies indicate that exposure to high concentrations may lead to DNA damage and other cytotoxic effects.

Table 3: Cytotoxic Effects of BEHMB

| Concentration (ppm) | Mean Comet Tail Length (μm) | Tail DNA Damage (%) |

|---|---|---|

| Control | - | - |

| 250 | 14.18 ± 0.28 | 18.23 ± 0.06 |

The comet assay results suggest that BEHMB can induce DNA strand breaks in exposed cells, which raises concerns about its mutagenic potential .

Case Studies

- Antibacterial Potential : A study involving the isolation of BEHMB from Lactiplantibacillus plantarum showed promising results in terms of antibacterial activity against common pathogens, highlighting its potential as a natural preservative or therapeutic agent .

- Environmental Impact : Research indicates that compounds like BEHMB can accumulate in food sources due to their widespread use in plastics and other materials, raising potential health concerns regarding long-term exposure .

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate, and what are the critical reaction parameters?

- The compound is typically synthesized via esterification of 2,2'-[methylenebis(thio)]bisacetic acid (CAS 44860-68-6) with 2-ethylhexanol, using acid catalysts (e.g., sulfuric acid) or enzyme-mediated methods under controlled anhydrous conditions . Key parameters include stoichiometric ratios (2:1 molar ratio of 2-ethylhexanol to bisacid), temperature (80–120°C), and reaction time (12–24 hours). Post-synthesis purification via vacuum distillation or column chromatography is critical to remove unreacted diacid or monoester byproducts .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- NMR spectroscopy (¹H and ¹³C) identifies characteristic peaks: δ 0.8–1.6 ppm (2-ethylhexyl CH₂/CH₃ groups) and δ 3.4–3.8 ppm (methylenebis(thio) bridge) . Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z ~466 for [M+H]⁺) . FT-IR detects ester C=O stretches (~1740 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) . Purity assessment requires HPLC-UV with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the methylenebis(thio) moiety influence the compound’s thermal stability and degradation pathways under oxidative conditions?

- The methylenebis(thio) group enhances thermal stability by acting as a radical scavenger, delaying oxidative degradation. Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, with major mass loss stages attributed to ester cleavage and sulfur volatilization (SO₂/SO₃ emissions detected via GC-MS ) . Comparative studies with non-thio analogs (e.g., methylenebis(oxy) derivatives) reveal 30–40% higher stability in bis(thio) compounds due to sulfur’s electron-donating effects .

Q. What strategies resolve co-elution challenges in chromatographic separation of this compound and structurally similar plasticizers?

- GC-MS with polar columns (e.g., DB-5MS) coupled with tandem mass spectrometry (MS/MS) distinguishes the compound from co-eluting phthalates (e.g., DEHP) via unique fragment ions (e.g., m/z 149 for phthalates vs. m/z 115 for bis(thio)acetates) . HPLC with charged aerosol detection (CAD) improves quantification accuracy in complex matrices by reducing baseline drift .

Q. How do solvent polarity and pH affect the compound’s hydrolysis kinetics, and what mechanistic insights can guide stabilization in aqueous formulations?

- Hydrolysis follows pseudo-first-order kinetics, accelerated in polar solvents (e.g., t₁/₂ = 48 hours in water vs. 120 hours in hexane). Acidic/alkaline conditions (pH <4 or >9) increase hydrolysis rates via ester bond cleavage. Stabilization strategies include:

- Adding antioxidants (e.g., BHT) to mitigate radical-mediated degradation .

- Using micellar encapsulation (e.g., polysorbate surfactants) to reduce water accessibility .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported toxicity profiles of this compound across studies?

- Discrepancies arise from variations in:

- Purity levels : Commercial samples often contain ≥5% impurities (e.g., residual 2-ethylhexanol), which confound cytotoxicity assays .

- Test models : Aquatic toxicity (e.g., Daphnia magna LC₅₀ = 2.1 mg/L) vs. mammalian cell lines (IC₅₀ >100 mg/L) reflect species-specific metabolic pathways .

- Recommendations:

- Use HPLC-purified batches (≥99% purity) for toxicity studies .

- Cross-validate results with isotopic labeling (e.g., deuterated analogs) to track metabolite formation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.